4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
Description
Properties
CAS No. |
39600-31-2 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H13NO5/c1-8-15-11(14(17)19-8)6-10-4-5-12(20-9(2)16)13(7-10)18-3/h4-7H,1-3H3/b11-6- |
InChI Key |
VRLBAMQNHIJOSI-WDZFZDKYSA-N |
SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
Other CAS No. |
39600-31-2 |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Synthesis
Industrial production modifies laboratory protocols for cost-effectiveness and scalability:
Optimized Conditions :
-
Catalyst : Sodium acetate (1.0 eq) in acetic anhydride as both solvent and dehydrating agent .
-
Temperature : 90–100°C with continuous stirring.
-
Scale-Up : Batch reactors with automated temperature control to ensure reproducibility.
Yield Improvements :
-
Throughput : 85–92% purity after recrystallization.
-
Waste Management : Acetic anhydride is recycled via distillation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and enhances efficiency :
Procedure :
-
Reactants : 4-(acetyloxy)-3-methoxybenzaldehyde (1.0 eq), 2-methyl-4H-oxazol-5-one (1.0 eq).
-
Catalyst : Samarium(III) chloride (10 mol%) or dodecatungstophosphoric acid (5 mol%) .
-
Solvent : Solvent-free conditions or minimal acetic anhydride.
Advantages :
Purification and Characterization
Recrystallization :
-
Solvent System : Ethanol/chloroform (1:2 v/v) yields needle-like crystals suitable for X-ray diffraction .
Chromatography :
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 149–151°C | DSC |
| IR (ν, cm⁻¹) | 1745 (C=O), 1650 (C=N) | FT-IR |
| ¹H NMR (δ, ppm) | 7.41 (s, 1H, CH=), 2.31 (s, 3H, CH₃) | 400 MHz |
| ¹³C NMR (δ, ppm) | 166.1 (C=O), 131.3 (C=N) | 100 MHz |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Erlenmeyer Condensation | 65–80 | 4–6 hrs | 95–98 | Moderate |
| Industrial-Scale | 85–92 | 6–8 hrs | 98–99 | High |
| Microwave-Assisted | 75–88 | 15–20 min | 95–97 | Low |
Key Findings :
-
Industrial methods prioritize yield and purity but require longer reaction times.
-
Microwave synthesis offers rapid synthesis but is less feasible for large batches .
Challenges and Solutions
Challenge 1 : Hydrolysis of the acetyloxy group during reflux.
Challenge 2 : Low crystallinity in polar solvents.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones.
Scientific Research Applications
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis parameters, physical properties, and biological activities:
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl) : BTBO3, bearing a 4-Cl-benzylidene group, exhibited superior anticonvulsant activity in rodent models compared to nitro- or methoxy-substituted analogs . The chloro group likely enhances receptor binding via hydrophobic interactions.
- Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted derivatives (e.g., ) are less potent in anticonvulsant assays but may serve as intermediates for further functionalization .
Heterocyclic Modifications: Thiazole- or pyrazole-substituted oxazolones (e.g., BTBO3, PBO8) show enhanced bioactivity compared to simple benzylidene derivatives. The thiazole ring in BTBO3 may mimic endogenous ligands, improving target engagement .
Synthetic Yields and Purification :
- Yields for oxazolone derivatives range from 45–80%, influenced by steric and electronic effects of substituents. Nitro groups (e.g., BTBO1: 80%) often provide higher yields than bulky terphenyl groups (e.g., 20h: 7%) .
Analytical Data :
Biological Activity
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one, with the CAS number 39600-31-2, is a synthetic compound that belongs to the oxazolone family. This compound has gained attention due to its potential biological activities , including anti-inflammatory and anticancer properties, making it a subject of various scientific investigations.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| Density | 1.26 g/cm³ |
| Boiling Point | 381.3 °C at 760 mmHg |
| Melting Point | 149-151 °C |
| Flash Point | 166.7 °C |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-(acetyloxy)-3-methoxybenzaldehyde and 2-methyl-4H-oxazol-5-one . This reaction is generally carried out in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent such as ethanol or methanol. The process can be optimized for industrial production to ensure high yield and purity through methods such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This action can lead to various biological effects, including:
- Anti-inflammatory effects : The compound may reduce inflammation by inhibiting pro-inflammatory enzymes.
- Anticancer properties : It has been explored for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibition against certain enzymes involved in inflammatory pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
- Anticancer Activity : A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism for its anticancer effects .
- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity, which contributes to its potential therapeutic effects in oxidative stress-related diseases .
Case Studies
Several case studies have examined the application of this compound in various contexts:
- Case Study 1 : In a controlled trial involving animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an adjunct therapy in cancer treatment.
- Case Study 2 : A study focused on inflammatory models showed that treatment with this compound led to decreased levels of inflammatory cytokines, further supporting its role as an anti-inflammatory agent.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established synthetic routes for preparing 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one, and how can the product be optimized for crystallographic analysis? A: A common method involves reacting substituted oxazolone precursors with aromatic amines under mild conditions. For example, in analogous oxazolone derivatives (e.g., 4-[(3-Methoxyphenylamino)methylene]-2-phenyl-4H-oxazol-5-one), a mixture of 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one and 3-methoxy-phenylamine in THF at room temperature yielded crystalline products after solvent evaporation and recrystallization (82% yield) . Optimization for X-ray analysis requires slow crystallization (e.g., ethyl acetate), ensuring minimal solvent inclusion. Crystal packing dominated by N–H⋯O hydrogen bonds and π-π interactions (centroid-centroid distance: 3.62 Å) enhances structural stability .
Advanced Structural Analysis
Q: How can the Z-configuration of the exocyclic methylene group in this oxazolone derivative be confirmed experimentally? A: X-ray crystallography is definitive for determining stereochemistry. In structurally similar compounds (e.g., 4-[(3-Methoxyphenylamino)methylene]-2-phenyl-4H-oxazol-5-one), the Z-configuration was confirmed via torsional angles and planar geometry (max. deviation: 0.292 Å for non-hydrogen atoms) . Complementary techniques include NMR: the coupling constant between the methylene proton and adjacent groups typically differs between Z/E isomers. For computational validation, DFT-based geometry optimization can predict bond lengths (e.g., C7–N1: 1.2917 Å, N1–C9: 1.407 Å) and compare them to crystallographic data .
Electronic and Spectroscopic Properties
Q: What spectroscopic signatures (e.g., IR, UV-Vis) are critical for identifying π-electron delocalization in the oxazolone core? A: Key IR bands include C=O stretching (~1750 cm⁻¹ for oxazolone) and conjugated C=N/C=C vibrations (~1600–1650 cm⁻¹). UV-Vis spectra typically show absorption maxima near 300–350 nm due to π→π* transitions in the conjugated system. For example, related oxazolones exhibit strong absorbance at 320 nm (ε > 10,000 M⁻¹cm⁻¹), correlating with delocalization across the oxazolone ring and arylidene moiety . Computational TD-DFT studies can model these transitions, matching experimental λmax values.
Reactivity and Functionalization
Q: How does the acetyloxy substituent influence the reactivity of the methylene group toward nucleophilic or electrophilic agents? A: The acetyloxy group (–OAc) at the 4-position acts as an electron-withdrawing group, polarizing the methylene bond (C9–C10: 1.372 Å) and enhancing electrophilicity at C10 . This facilitates nucleophilic attacks (e.g., amine additions) or cycloadditions. However, steric hindrance from the 3-methoxy group may limit reactivity at specific sites. Controlled hydrolysis of the acetyloxy group (e.g., using K₂CO₃/MeOH) can generate phenolic intermediates for further derivatization .
Crystallographic Data Interpretation
Q: What intermolecular interactions stabilize the crystal lattice, and how do they affect material properties? A: Dominant interactions include:
- N–H⋯O hydrogen bonds (e.g., N2–H2A⋯O1, d = 2.02 Å), forming 1D chains along the a-axis.
- π-π stacking between oxazolone and aryl rings (centroid distance: 3.62 Å), creating 2D networks .
These interactions enhance thermal stability (e.g., high melting points >200°C) and influence solubility. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies contact contributions: O⋯H/H⋯O (~30%) and C⋯C (~25%) contacts are typical .
Methodological Challenges in Synthesis
Q: How can researchers address low yields or side-product formation during the condensation step? A: Key strategies:
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reactant solubility and stabilize intermediates.
- Temperature control : Room-temperature reactions minimize decomposition, as seen in high-yield (82%) syntheses .
- Protecting groups : Temporarily protecting reactive sites (e.g., –OH groups) prevents undesired side reactions.
LC-MS or TLC monitoring identifies intermediates, while column chromatography (silica gel, hexane/EtOAc) isolates pure products.
Computational Modeling for Property Prediction
Q: Which computational methods reliably predict the electronic and thermodynamic properties of this compound? A: Recommended approaches:
- DFT (B3LYP/6-311+G(d,p)) : Calculates HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies.
- Molecular dynamics (MD) : Simulates solvent effects on stability and aggregation.
- Docking studies : Evaluates potential bioactivity by modeling interactions with biological targets (e.g., enzymes) .
Validated against experimental data (e.g., XRD bond lengths, UV-Vis spectra), these methods guide functionalization strategies.
Contradictions in Reported Bioactivity
Q: How should researchers resolve discrepancies in reported biological activities of structurally related oxazolones? A: Factors to consider:
- Stereochemical purity : Z/E isomer ratios (confirmed via HPLC or chiral columns) significantly impact bioactivity.
- Assay conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) alter results.
- Metabolic stability : Oxazolones may degrade under physiological conditions, requiring stability studies (e.g., LC-MS in simulated gastric fluid) .
Standardized protocols (e.g., OECD guidelines) and positive controls (e.g., known inhibitors) improve reproducibility.
Advanced Applications in Materials Science
Q: What role does this compound play in designing functional materials (e.g., organic semiconductors)? A: The conjugated oxazolone-arylidene system enables:
- Charge transport : Planar geometry and π-stacking (3.62 Å) facilitate electron delocalization, relevant for OLEDs or sensors.
- Thermal stability : High melting points (>200°C) suit high-temperature processing .
Doping with electron-deficient moieties (e.g., nitro groups) tunes bandgap energies, measured via cyclic voltammetry or UV-Vis .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound in laboratory settings? A: Key measures:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Storage : Keep in cool (<4°C), dry conditions under inert gas (N₂/Ar) to prevent hydrolysis .
MSDS-like data for analogous oxazolones indicate moderate toxicity (LD50 > 500 mg/kg in rodents), but always conduct toxicity assays for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
